
Methylcyclopropane
Overview
Description
Methylcyclopropane is an organic compound with the structural formula C3H5CH3 . This colorless gas is the mono methyl derivative of cyclopropane .
Synthesis Analysis
Methylcyclopropane, like many other cyclopropanes, undergoes ring-opening reactions . Bond cleavage in certain reactions is also reported in conjunction with the use of methylenecyclopropane groups as protective groups for amines .
Molecular Structure Analysis
Methylcyclopropane has a molecular formula of C4H8 . Its average mass is 56.106 Da and its monoisotopic mass is 56.062599 Da .
Chemical Reactions Analysis
Methylcyclopropane undergoes ring-opening reactions, similar to many other cyclopropanes . Bond cleavage in certain reactions is also reported in conjunction with the use of methylenecyclopropane groups as protective groups for amines .
Physical And Chemical Properties Analysis
Methylcyclopropane is a colorless gas . It has a molar mass of 56.108 g·mol−1 . The density of Methylcyclopropane is 0.6912 g/cm3 . It has a melting point of −177.3 °C and a boiling point of 0.7 °C .
Scientific Research Applications
Microwave Spectra and Internal Rotation : A study by Ford and Beaudet (1968) observed the microwave spectrum of methylcyclopropane and determined the barrier to internal rotation of the methyl group. This research contributes to the fundamental understanding of molecular structure and behavior (Ford & Beaudet, 1968).
1-Methylcyclopropene (1-MCP) in Horticulture : Blankenship and Dole (2003) discussed 1-Methylcyclopropene's (1-MCP) role as a plant growth regulator, particularly in delaying ethylene effects in various fruits, vegetables, and floriculture crops. This compound has implications for extending the shelf life and quality of horticultural products (Blankenship & Dole, 2003).
Biological Evaluation in Medicinal Chemistry : Boztaş et al. (2019) explored bromophenol derivatives with a cyclopropyl moiety, including methylcyclopropane, for their inhibitory effects on enzymes relevant to diseases like Alzheimer's and Parkinson's. This shows the potential pharmaceutical applications of compounds derived from methylcyclopropane (Boztaş et al., 2019).
Conformational Analysis in Chemistry : Pelissier, Leibovici, and Labarre (1972) conducted a theoretical conformational analysis of methylcyclopropane, which is essential for understanding its chemical behavior and potential applications (Pelissier, Leibovici, & Labarre, 1972).
Application in Ethylene Inhibition : Watkins (2006) reviewed the impact of 1-MCP on fruits and vegetables, highlighting its significant role in ethylene inhibition and its commercial potential in improving product quality (Watkins, 2006).
Anaesthetic Effects Study : Henderson and Macdonald (1937) investigated the anaesthetic effects of methylcyclopropane derivatives, although they found these compounds unsuitable for anaesthesia, providing insights into their physiological impacts (Henderson & Macdonald, 1937).
MCP in Postharvest Application : Ergun (2006) discussed the use of 1-MCP as a postharvest chemical application in agriculture and biology, noting its effectiveness in maintaining quality in fresh horticultural products (Ergun, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Methylcyclopropane and its derivatives have been widely applied in delaying the ripening of fruits including several tropical and temperate fruit crops . A molecular docking approach has been attempted to understand the effect of 1-MCP and ethylene in regulating the fruit ripening process . These findings will help improve the efficacy of 1-MCP application during the storage of climacteric fruits, reduce fruit quality losses and increase commercial value .
properties
IUPAC Name |
methylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8/c1-4-2-3-4/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXBKJFUJUWOCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060481 | |
| Record name | Cyclopropane, methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
56.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylcyclopropane | |
CAS RN |
594-11-6 | |
| Record name | Methylcyclopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=594-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylcyclopropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropane, methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopropane, methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylcyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methylcyclopropane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK35EZ3VK8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



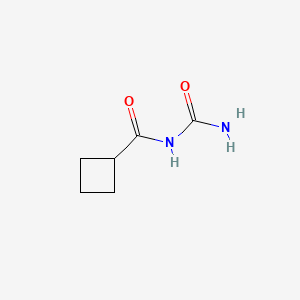
![N-[(3S,9S,11R,18S,20R,21S,24S,25S)-21-(2-Aminoethoxy)-3-[(1R)-3-amino-1-hydroxypropyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-6-[(1S)-1-hydroxy-2-(4-hydroxyphenyl)-2-oxoethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B1196411.png)
![8-(2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B1196413.png)

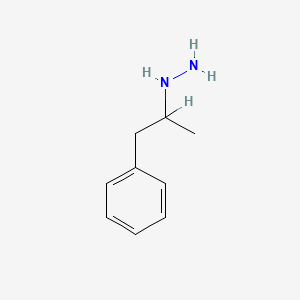

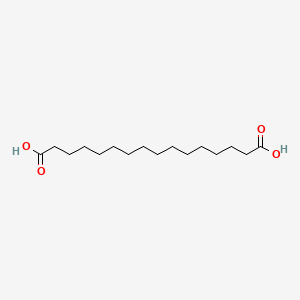

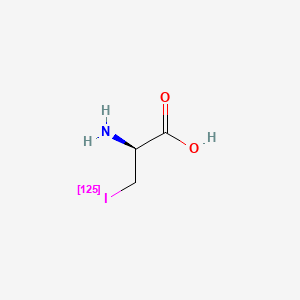
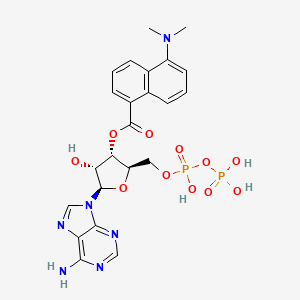
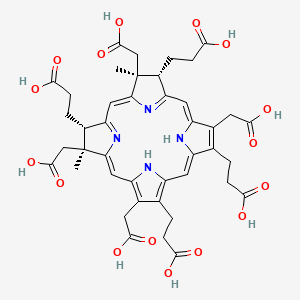
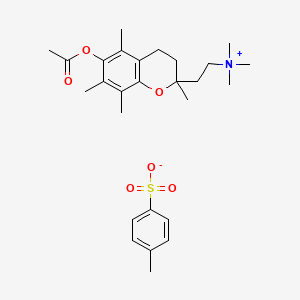
![[(2S,3R,4R,5S,6S,7S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1196431.png)
